1,6-Anhydro-beta-D-mannopyranose

描述

1,6-脱水-D-半乳糖是一种属于脱水糖类化学物质。这类糖类是通过分子内消除一个水分子而形成的,从而形成一个新的杂环。1,6-脱水-D-半乳糖因其结构和功能特性而在碳水化合物化学和糖生物学中是一个重要的化合物。 它通常用作合成各种生物活性化合物和多糖的前体 .

准备方法

合成路线和反应条件

1,6-脱水-D-半乳糖可以通过各种化学方法合成。一种高效的三步法包括用三甲基硅烷碘处理全-O-叔丁基二甲基硅烷基-D-半乳糖呋喃糖,形成半乳糖呋喃糖基碘。 接下来是用过量的三甲基硅烷碘进行选择性6-O-去硅烷基化,同时6-羟基对端基碳的亲核攻击,碘作为良好的离去基团 .

工业生产方法

1,6-脱水-D-半乳糖的工业生产方法通常包括在减压下热解D-半乳糖或在加热下进行酸处理。 这些方法通常会导致低产率,并且需要从几种副产物中进行繁琐的分离 .

化学反应分析

反应类型

1,6-脱水-D-半乳糖会发生各种化学反应,包括:

常用试剂和条件

氧化: 假单胞菌属恶臭假单胞菌菌株用于选择性氧化。

还原: 三正丁基锡氘化物用于还原反应。

取代: 光溴化是在特定条件下使用溴进行的。

形成的主要产物

氧化: D-半乳糖酸。

还原: 1,6-脱水-D-半乳糖的氘化衍生物。

取代: 1,6-脱水-D-半乳糖的溴化衍生物。

科学研究应用

1,6-脱水-D-半乳糖在科学研究中有多种应用,包括:

作用机制

1,6-脱水-D-半乳糖的作用机制主要围绕其作为合成各种生物活性化合物和多糖的前体的能力。它与细胞表面受体和细胞内信号通路相互作用,以发挥其生物学作用。 该化合物促进细胞增殖,增强细胞外基质形成,并调节免疫反应 .

相似化合物的比较

1,6-脱水-D-半乳糖可以与其他类似化合物进行比较,例如:

1,6-脱水-α-D-半乳糖呋喃糖: 另一种脱水糖,用作糖生物学工具的有用中间体.

独特性

1,6-脱水-D-半乳糖因其结构和功能特性而具有独特性,使其成为合成各种生物活性化合物和多糖的宝贵前体。 它促进细胞增殖和增强细胞外基质形成的能力使其与其他类似化合物区别开来 .

生物活性

1,6-Anhydro-beta-D-mannopyranose (also known as mannosan) is a cyclic sugar that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in various fields, and relevant case studies.

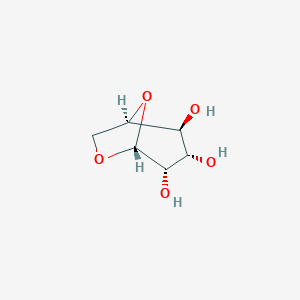

Chemical Structure and Properties

This compound is characterized by the absence of a hydroxyl group at the C6 position, which distinguishes it from other sugars. Its chemical formula is C₆H₁₀O₅, and it exhibits a ring structure that plays a crucial role in its biological interactions.

The biological activity of this compound primarily involves its interaction with specific cellular receptors. It is believed to trigger signaling pathways that lead to the synthesis of proteins and other biomolecules. This monosaccharide's ability to modulate cellular functions makes it a valuable compound in biochemical research.

Key Mechanisms:

- Binding to Cell Receptors : The compound binds to specific receptors on cell membranes, initiating intracellular signaling cascades.

- Influence on Glycoprotein and Glycolipid Biosynthesis : It plays a role in the biosynthesis of glycoproteins and glycolipids, which are essential for cell recognition and signaling.

Biological Activities

This compound exhibits several notable biological activities:

- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit enzymes such as alpha-D-mannosidase and yeast alpha-D-glucosidase. These enzymes are critical in carbohydrate metabolism, making the compound a potential candidate for therapeutic applications against metabolic disorders .

- Cell Proliferation : Studies have shown that this compound promotes cell proliferation and enhances extracellular matrix formation, which is vital for tissue repair and regeneration.

- Immune Modulation : The compound has been observed to modulate immune responses, suggesting its potential use in immunotherapy.

Case Studies

- Inhibition of Alpha-D-Mannosidase :

- Cellular Effects :

-

Phosphorylation Studies :

- Research involving levoglucosan kinase purified from Sporobolomyces salmonicolor showed that this enzyme specifically phosphorylates levoglucosan (another anhydrosugar) but also slightly phosphorylates mannosan. The kinetic parameters revealed a high Km value for levoglucosan, indicating its affinity towards this substrate .

Applications in Biotechnology

The unique properties of this compound make it suitable for various applications:

- Synthetic Building Blocks : It serves as a precursor for synthesizing complex carbohydrates and bioactive compounds. Its derivatives can be utilized in organic synthesis to create advanced intermediates necessary for pharmaceuticals .

- Biochemical Research : The compound is used in studies focusing on carbohydrate metabolism, enzyme activity modulation, and cellular signaling pathways.

Summary Table of Biological Activities

属性

IUPAC Name |

6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNIBLMWSKIRAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14168-65-1, 498-07-7, 644-76-8 | |

| Record name | NSC226600 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Levoglucosan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC1376 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Anhydro-beta-D-galactopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 1,6-Anhydro-beta-D-mannopyranose derivatives be used to synthesize complex molecules?

A1: Yes, this compound derivatives have proven to be valuable building blocks in organic synthesis. For instance, ketoxime ethers at the C3 position of these derivatives can act as radical traps, enabling the synthesis of advanced intermediates for complex molecules like (-)-tetrodotoxin. [] This highlights the potential of these derivatives in constructing intricate molecular structures relevant to various fields, including medicinal chemistry.

Q2: Are there any known instances of this compound derivatives exhibiting biological activity?

A2: Research suggests that certain modifications to the this compound structure can lead to compounds with enzyme inhibitory activity. Specifically, methyl acarviosin analogues incorporating the this compound residue have demonstrated moderate inhibitory activity against alpha-D-mannosidase and yeast alpha-D-glucosidase. [] This finding underscores the potential of these derivatives as tools for studying enzyme activity and developing potential therapeutic agents.

Q3: Have there been any unexpected reactions observed with this compound derivatives in organic synthesis?

A3: Interestingly, an unexpected regioselectivity was observed during the Rh-catalyzed sulfamate ester cyclization of this compound derivatives. Instead of the anticipated six-membered oxathiazinane products, the reaction yielded five-membered sulfamidates, indicating a preference for beta-C-H amination over the typical gamma-C-H insertion. [] This unusual selectivity highlights the importance of considering three-dimensional structures and electronic factors when designing synthetic strategies involving these derivatives.

Q4: Can this compound be generated unintentionally during carbohydrate analysis?

A4: Yes, it's crucial to be aware that 2,3,4-tri-O-acetyl-1,6-anhydro-beta-D-mannopyranose can form as an artifact during carbohydrate analysis. [] This underscores the importance of careful method validation and interpretation of results in carbohydrate research to avoid misidentification and ensure accurate data interpretation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。